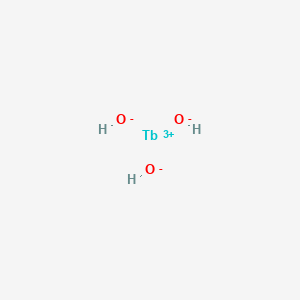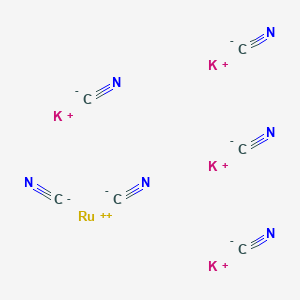
2,4-Dichloro-6-iodoaniline
Übersicht
Beschreibung
2,4-Dichloro-6-iodoaniline (DCI) is an organic compound that is composed of two chlorine atoms, two iodine atoms, and one aniline group. It is a colorless, volatile, and flammable liquid that has a pungent odor. DCI is used in a variety of scientific applications, including synthesis, research, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Other Compounds : 2,4-Dichloro-6-iodoaniline is used as a starting material in the synthesis of other compounds. For example, it has been used in the synthesis of 5,7-Dichloro-2-octyl-1H-indole through Sonogashira coupling reaction and annulation reaction. This process is performed under mild conditions and with good selectivity, highlighting the compound's utility in complex chemical syntheses (Ming, 2011).
Electrochemical Studies : The electrochemical behavior of various haloanilines, including compounds related to this compound, has been studied to understand their oxidation mechanisms. These studies contribute to the broader understanding of how such compounds interact in electrochemical environments, which is crucial for their application in various chemical processes (Kádár et al., 1999).
Nephrotoxicity Studies : Research has been conducted on the nephrotoxic effects of haloanilines, including 4-haloaniline and 3,5-dihaloaniline isomers. Understanding the toxicological profiles of these compounds is essential for ensuring safe handling and application in various industrial processes (Hong et al., 2000).
Palladium-Catalyzed Reactions : Studies have explored the use of 2-iodoaniline derivatives, closely related to this compound, in palladium-catalyzed carbonylation. Such reactions are significant for creating complex organic molecules and have varied applications in pharmaceuticals and material sciences (Ács et al., 2006).
Supramolecular Chemistry : The crystal structures of various 4-phenoxyanilines, including iodo analogs, have been compared to understand their supramolecular arrangements. Such studies are crucial for designing materials with specific properties and for understanding the fundamental aspects of molecular interactions (Dey & Desiraju, 2004).
Photochemical Studies : The photochemistry of haloanilines, including 4-haloanilines and iodoanilines, has been extensively studied to understand their reaction paths and potential applications in synthetic chemistry, environmental sciences, and photodegradation processes (Freccero et al., 2003).
Safety and Hazards
2,4-Dichloro-6-iodoaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary targets of 2,4-Dichloro-6-iodoaniline are currently unknown. This compound is a specialty product for proteomics research
Mode of Action
It is structurally related to 2,4-dichlorophenoxyacetic acid (2,4-d), a herbicide that mimics natural auxin, a plant hormone. This mimicry leads to abnormal growth and eventual plant death in dicots, while monocots remain unaffected
Biochemical Pathways
Pharmacokinetics
Some properties have been predicted . It is expected to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . It is predicted to inhibit CYP1A2 and CYP2C9, two enzymes involved in drug metabolism . Its skin permeation is predicted to be low .
Eigenschaften
IUPAC Name |
2,4-dichloro-6-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRSMJTVXWBFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428820 | |
| Record name | 2,4-dichloro-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-90-5 | |
| Record name | 2,4-Dichloro-6-iodobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-dichloro-6-iodoaniline in the synthesis of 5,7-Dichloro-2-octyl-1H-indole as described in the research?
A1: this compound serves as the starting material in the synthesis of 5,7-Dichloro-2-octyl-1H-indole. [] The synthesis involves a Sonogashira coupling reaction followed by an annulation reaction. The iodine atom in this compound acts as a handle for the Sonogashira coupling, which allows for the introduction of an alkyne group. This alkyne group is crucial for the subsequent annulation reaction that ultimately forms the indole ring system.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)

![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)





